REACTION_SMILES
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[C:1]([O:2][CH3:3])([O:4][c:5]1[c:6]([O:14][C:15]([F:16])([F:17])[F:18])[cH:7][c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1)=[O:19].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25]>>[C:1]([O:2][CH3:3])([O:4][c:5]1[c:6]([O:14][C:15]([F:16])([F:17])[F:18])[cH:7][c:8]([NH2:11])[cH:9][cH:10]1)=[O:19]
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Name
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COC(=O)Oc1ccc([N+](=O)[O-])cc1OC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Oc1ccc([N+](=O)[O-])cc1OC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COC(=O)Oc1ccc(N)cc1OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |